molecular formula C16H14O B1413601 (E)-4-methyl-2-styrylbenzaldehyde CAS No. 120347-58-2

(E)-4-methyl-2-styrylbenzaldehyde

Cat. No. B1413601
M. Wt: 222.28 g/mol
InChI Key: IZHLUOBBPLEEDD-UHFFFAOYSA-N
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Description

(E)-4-methyl-2-styrylbenzaldehyde (MSA) is a compound that has been studied extensively due to its potential applications in various fields. MSA is a colorless, volatile liquid with a strong, sweet odor. It is a naturally occurring aldehyde that is found in a variety of plants, including lavender and lilac. MSA has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been used as a food additive for flavoring and fragrancing, and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

1. Nanomaterials and Fluorescent Probing

(E)-4-methyl-2-styrylbenzaldehyde has been utilized in the development of fluorescent trans-styrylbenzene with an aldehyde moiety. This compound has been synthesized and examined for its potential as a chemosensor for aniline and 4-nitroaniline. It has shown high selectivity for 4-nitroaniline detection when incorporated into silica nanoparticles (SNPs), demonstrating its application in the field of nanomaterials and selective chemical sensing (Lee, Kang, Shin, & Lee, 2020).

2. Biological Activity and Metal Ion Coordination

Research has explored the synthesis of Schiff base compounds using (E)-4-methyl-2-styrylbenzaldehyde derivatives and their coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds have been studied for their antioxidant, enzyme inhibition, and antimicrobial properties, indicating potential applications in the biomedical field. Computational studies on these compounds have provided insights into their molecular stability and bond strength (Sumrra et al., 2018).

3. Catalytic Applications

The compound has found use in catalytic applications, particularly in the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water. This process has demonstrated high yields and functional group tolerance, showcasing the compound's role in facilitating environmentally friendly and efficient chemical transformations (Wu et al., 2016).

4. Synthesis of Liquid Crystalline and Fire Retardant Molecules

(E)-4-methyl-2-styrylbenzaldehyde has been utilized in the synthesis of novel liquid crystalline and fire retardant molecules. These molecules have shown significant potential in improving fire retardant properties, as demonstrated by their high Limiting Oxygen Index (LOI) values. This application is particularly relevant in the field of material science and fire safety engineering (Jamain, Khairuddean, & Guan-Seng, 2020).

5. Photonics and Non-Linear Optics

The compound's derivatives have been investigated for their potential use in photonics and non-linear optics. These applications are based on the compounds' strong absorption bands in UV/VIS spectra and their unique spectral properties, making them suitable for various optical and biological studies (Gawinecki & Trzebiatowska, 2000).

properties

IUPAC Name

4-methyl-2-(2-phenylethenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHLUOBBPLEEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969439

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yuan, C Liu, Y Chen, Z Zhang, D Yan, W Zhang - Tetrahedron, 2019 - Elsevier
The intramolecular hydroacylation of 1,2-disubstituted alkenes was considered to be a challenging task due to the side reactions resulted from the lack of additional substituent at 1-…
Number of citations: 16 www.sciencedirect.com

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